1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide is a complex organic compound that features a benzoxazole ring, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the furan and thiophene rings through a series of coupling reactions. The final step involves the sulfonamide formation under specific conditions, such as the use of sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole, furan, and thiophene rings.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The benzoxazole, furan, and thiophene rings can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonamide group can also play a role in binding to active sites or interacting with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride
- 3-(furan-2-yl)-4H-chromen-4-one
- Ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate
Uniqueness
1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}methanesulfonamide is unique due to its combination of three distinct heterocyclic rings (benzoxazole, furan, and thiophene) and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c20-25(21,11-15-14-4-1-2-5-17(14)23-19-15)18-9-13-8-12(10-24-13)16-6-3-7-22-16/h1-8,10,18H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDSGXWMSNDHBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.